1-Butyl-3-methylpyridinium triflate

Übersicht

Beschreibung

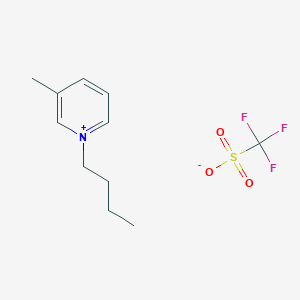

1-Butyl-3-methylpyridinium triflate is a pyridinium-based ionic liquid with the chemical formula C₁₁H₁₆F₃NO₃S. It is known for its unique properties such as low melting point, high viscosity, and good conductivity. This compound is used in various scientific and industrial applications due to its stability and versatility .

Wirkmechanismus

Target of Action

As an ionic liquid, it is known to interact with various chemical reactions as a solvent .

Mode of Action

1-Butyl-3-methylpyridinium trifluoromethanesulfonate acts as a solvent in various chemical reactions . It facilitates the interaction between reactants, thereby influencing the course of the reaction .

Biochemical Pathways

It has been used in rhodium-catalyzed regioselective hydroformylation reactions, direct asymmetric aldol condensation reactions, desulfurization of fuels, and nucleophilic aromatic substitution reactions .

Pharmacokinetics

As an ionic liquid, it is expected to have low volatility and high thermal stability .

Result of Action

The molecular and cellular effects of 1-Butyl-3-methylpyridinium trifluoromethanesulfonate’s action depend on the specific reaction it is involved in. For instance, in Rhodium-catalyzed regioselective hydroformylation reactions, it can influence the regioselectivity of the reaction .

Action Environment

Environmental factors such as temperature and pressure can influence the action, efficacy, and stability of 1-Butyl-3-methylpyridinium trifluoromethanesulfonate. As an ionic liquid, it is known for its excellent thermal stability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Butyl-3-methylpyridinium triflate can be synthesized through a quaternization reaction where 3-methylpyridine is reacted with 1-bromobutane to form 1-butyl-3-methylpyridinium bromide. This intermediate is then treated with triflic acid to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale quaternization reactions followed by purification processes to ensure high purity and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

1-Butyl-3-methylpyridinium triflate undergoes various chemical reactions including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the pyridinium ring.

Ion Pairing: It forms ion pairs with various anions, which can be studied using NMR and DFT calculations.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles, acids, and bases. The reaction conditions often involve moderate temperatures and controlled environments to ensure the stability of the ionic liquid .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridinium compounds .

Wissenschaftliche Forschungsanwendungen

1-Butyl-3-methylpyridinium triflate has a wide range of scientific research applications:

Chemistry: Used as a solvent and catalyst in various chemical reactions due to its ionic nature and stability.

Biology: Studied for its effects on biological molecules and potential use in biocatalysis.

Medicine: Investigated for its potential therapeutic applications and interactions with biological systems.

Industry: Employed in processes such as electrochemistry, separation techniques, and material synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-Butyl-3-methylpyridinium tetrafluoroborate

- 1-Butyl-2-methylpyridinium tetrafluoroborate

- 1-Butyl-4-methylpyridinium tetrafluoroborate

- 1-Octyl-3-methylpyridinium tetrafluoroborate

Uniqueness

1-Butyl-3-methylpyridinium triflate is unique due to its triflate anion, which imparts distinct properties such as high thermal stability and low viscosity compared to other pyridinium-based ionic liquids. These properties make it particularly useful in high-temperature applications and as a solvent for challenging chemical reactions .

Biologische Aktivität

1-Butyl-3-methylpyridinium triflate (BMPT) is an ionic liquid that has garnered attention in various fields, including medicinal chemistry and materials science, due to its unique properties and potential biological activities. This article reviews the current understanding of the biological activity of BMPT, highlighting its antimicrobial properties, potential therapeutic applications, and relevant research findings.

This compound is characterized by its ionic liquid nature, which imparts distinct physicochemical properties such as low volatility and high thermal stability. Its chemical structure can be represented as follows:

- Molecular Formula: C₈H₁₄N₁O₃S

- CAS Number: 857841-32-8

Biological Activity Overview

Research into the biological activity of BMPT is still emerging. Preliminary studies suggest that it possesses antimicrobial properties , making it a candidate for further investigation in pharmaceutical applications.

Antimicrobial Properties

A study indicated that BMPT exhibits significant antimicrobial activity against various bacterial strains. The mechanism behind this activity is believed to involve disruption of microbial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of BMPT

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Pseudomonas aeruginosa | 40 µg/mL |

Case Studies

Several case studies have explored the applications of BMPT in biological systems:

-

Study on Antimicrobial Efficacy

- Objective: To evaluate the antimicrobial efficacy of BMPT against common pathogens.

- Findings: The study demonstrated that BMPT significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

-

Biocompatibility Assessment

- Objective: To assess the biocompatibility of BMPT in human cell lines.

- Findings: Results indicated that BMPT exhibited low cytotoxicity at concentrations below 100 µg/mL, suggesting potential for use in biomedical applications.

The proposed mechanism of action for BMPT's biological activity involves:

- Membrane Disruption: The ionic nature of BMPT allows it to interact with lipid membranes, leading to increased permeability and eventual cell death.

- Enzyme Inhibition: Preliminary data suggests that BMPT may inhibit specific enzymes involved in bacterial metabolism, further contributing to its antimicrobial effects.

Research Findings

Recent studies have expanded on the potential uses of BMPT beyond antimicrobial applications:

- Drug Delivery Systems: Research indicates that BMPT can be used as a solvent for drug solubilization, enhancing the bioavailability of poorly soluble drugs.

- Therapeutic Applications: Investigations into its use as a medium for chemical reactions in drug synthesis have shown promise, particularly in synthesizing compounds with known biological activity.

Eigenschaften

IUPAC Name |

1-butyl-3-methylpyridin-1-ium;trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N.CHF3O3S/c1-3-4-7-11-8-5-6-10(2)9-11;2-1(3,4)8(5,6)7/h5-6,8-9H,3-4,7H2,1-2H3;(H,5,6,7)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBRISJDXSIRRE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=CC(=C1)C.C(F)(F)(F)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0049363 | |

| Record name | 1-Butyl-3-methylpyridinium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857841-32-8 | |

| Record name | 1-Butyl-3-methylpyridinium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.